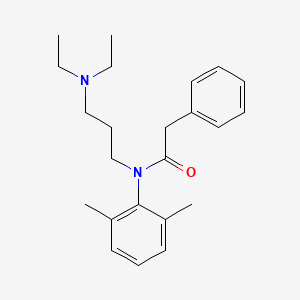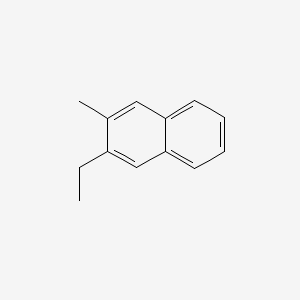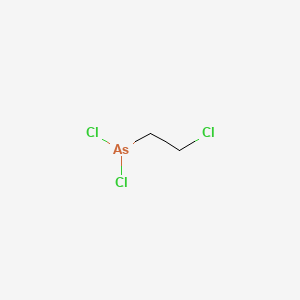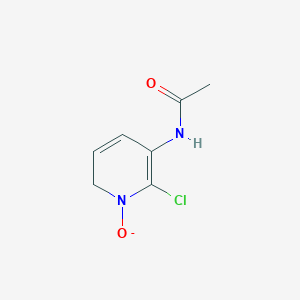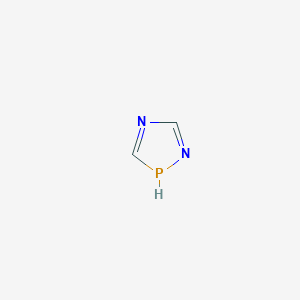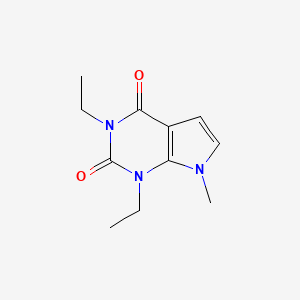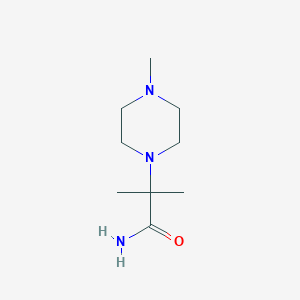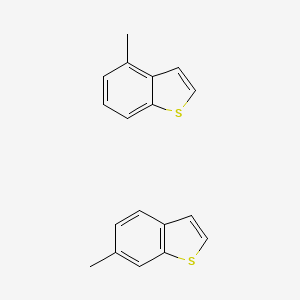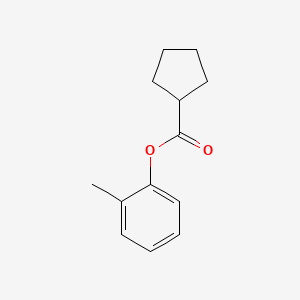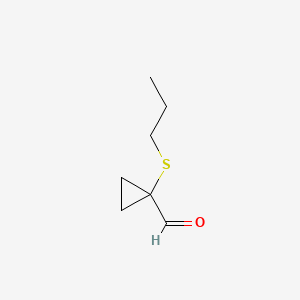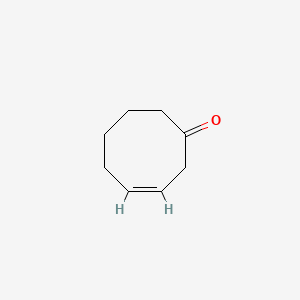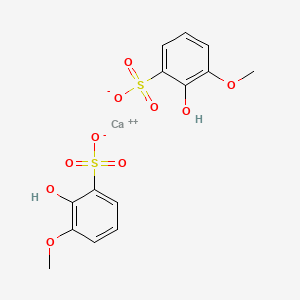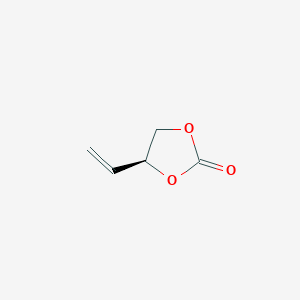
(S)-4-Ethenyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethenyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring with an ethenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethenyl-1,3-dioxolan-2-one typically involves the reaction of ethylene oxide with carbon dioxide in the presence of a suitable catalyst. This reaction forms a cyclic carbonate, which can then be functionalized to introduce the ethenyl group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Catalysts such as zinc or magnesium-based compounds are commonly used to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethenyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted dioxolanes, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-4-Ethenyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (S)-4-Ethenyl-1,3-dioxolan-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, its derivatives may interact with enzymes or receptors, leading to specific biological effects. The compound’s reactivity is largely determined by the presence of the ethenyl group and the dioxolane ring, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylene Carbonate: A similar cyclic carbonate without the ethenyl group.
Propylene Carbonate: Another cyclic carbonate with a different substituent group.
Vinyl Carbonate: A compound with a similar ethenyl group but a different ring structure.
Uniqueness
(S)-4-Ethenyl-1,3-dioxolan-2-one is unique due to the combination of the ethenyl group and the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(4S)-4-ethenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2/t4-/m0/s1 |
InChI Key |
BJWMSGRKJIOCNR-BYPYZUCNSA-N |
Isomeric SMILES |
C=C[C@H]1COC(=O)O1 |
Canonical SMILES |
C=CC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


